molecular formula C22H23N3O5S B11216452 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide

Cat. No.: B11216452
M. Wt: 441.5 g/mol
InChI Key: OECLEYXYYSAPNP-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and a methoxypropyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Quinazolinone Core Synthesis: The quinazolinone core is often prepared via the condensation of anthranilic acid with formamide, followed by cyclization.

    Coupling Reactions: The benzodioxole moiety is then coupled with the quinazolinone core using a suitable linker, such as a thiol group.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The benzodioxole and quinazolinone moieties are known to exhibit biological activity, which could be harnessed for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The quinazolinone core is a common scaffold in many pharmaceuticals, and modifications to this structure could lead to new drug candidates.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPROPYL)ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety could interact with hydrophobic pockets, while the quinazolinone core could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE
  • 1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
  • 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID

Uniqueness

What sets 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPROPYL)ACETAMIDE apart is its combination of a benzodioxole moiety with a quinazolinone core and an acetamide group

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C22H23N3O5S/c1-28-10-4-9-23-20(26)13-31-22-24-17-6-3-2-5-16(17)21(27)25(22)12-15-7-8-18-19(11-15)30-14-29-18/h2-3,5-8,11H,4,9-10,12-14H2,1H3,(H,23,26)

InChI Key

OECLEYXYYSAPNP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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